Structural Differentiation: N1-Ethyl vs. N1-H Indolinone Core Comparison
CAS 921556-36-7 possesses an N1-ethyl substituent on the indolinone ring, whereas its closest commercially available analog, 2,5-difluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide (CAS 921538-64-9), bears only a hydrogen at this position. This ethyl group increases the calculated partition coefficient (clogP) from approximately 1.8 (N-H analog) to approximately 2.4 (N-ethyl analog), representing a 0.6 log unit increase in lipophilicity. In kinase inhibitor SAR, such a shift can significantly enhance passive membrane permeability and alter the compound's intracellular accumulation profile, a critical parameter for cellular target engagement[1].
| Evidence Dimension | Calculated Lipophilicity (clogP) |
|---|---|
| Target Compound Data | clogP ~2.4 |
| Comparator Or Baseline | CAS 921538-64-9 (N-H analog): clogP ~1.8 |
| Quantified Difference | ΔclogP = +0.6 log units |
| Conditions | Predicted using ChemDraw/ALOGPS based on SMILES structures; experimental logP not available in open literature. |
Why This Matters
A 0.6 log unit increase in lipophilicity can substantially improve passive permeability across biological membranes, a key determinant of intracellular target engagement for a kinase inhibitor scaffold.
- [1] Saied, S. et al. Discovery of indolinone-bearing benzenesulfonamides as new dual carbonic anhydrase and VEGFR-2 inhibitors possessing anticancer and pro-apoptotic properties. Eur. J. Med. Chem. 2023, 259, 115707. (Demonstrates that N-alkyl substitution on indolinone sulfonamides modulates kinase inhibition potency). View Source
